Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate
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Overview
Description
Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate is an organic compound with the molecular formula C21H19NO5. It is a derivative of coumarin, a naturally occurring compound known for its fragrant properties and use in perfumes and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate typically involves the reaction of 4-aminobenzoic acid with 3-acetylcoumarin in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then esterified with butanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, resulting in the formation of reduced coumarin derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or photostability
Mechanism of Action
The mechanism of action of Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The coumarin moiety is known to interact with various proteins, potentially inhibiting their function or altering their signaling pathways .
Comparison with Similar Compounds
Coumarin: A naturally occurring compound with similar structural features.
4-Hydroxycoumarin: A derivative of coumarin with hydroxyl substitution.
Warfarin: A well-known anticoagulant drug derived from coumarin.
Uniqueness: Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl ester and amide functionalities differentiate it from other coumarin derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
butyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-2-3-12-26-20(24)14-8-10-16(11-9-14)22-19(23)17-13-15-6-4-5-7-18(15)27-21(17)25/h4-11,13H,2-3,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICJVWKMVXAOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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